molecular formula C10H8ClN3O2 B2954408 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid CAS No. 2091100-26-2

5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid

Cat. No.: B2954408
CAS No.: 2091100-26-2
M. Wt: 237.64
InChI Key: HFFMVLYKRDGREC-UHFFFAOYSA-N
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Description

5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a chemical compound characterized by its pyridine ring substituted with a chloro group and a 1-methyl-1H-pyrazol-5-yl group at the 6th position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The chloro group can be reduced to produce a corresponding amine.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 3-position.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the chloro group.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted pyridines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-2-carboxylic acid

  • 5-Chloro-6-(1-ethyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid

  • 5-Bromo-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid

Uniqueness: 5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

Properties

IUPAC Name

5-chloro-6-(2-methylpyrazol-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-14-8(2-3-13-14)9-7(11)4-6(5-12-9)10(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMVLYKRDGREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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